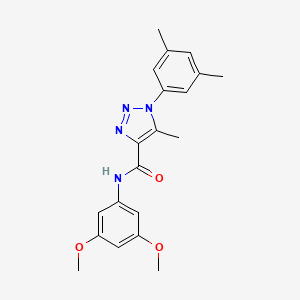![molecular formula C17H13FN2O2 B6518056 1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-50-4](/img/structure/B6518056.png)
1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione, abbreviated as FPTPTD, is an important organic compound with applications in both medicinal and industrial chemistry. FPTPTD is a heterocyclic compound, containing both a pyrazine ring and a phenyl ring, and is composed of five carbon atoms, four nitrogen atoms and two fluorine atoms.
Applications De Recherche Scientifique
FPTPTD has been used in a variety of scientific research applications. It has been used in the synthesis of several important organic compounds, such as 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-3-carboxylic acid, 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid, and 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid. It has also been used in the synthesis of several important pharmaceuticals, such as 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid ethyl ester, 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid butyl ester, and 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid propyl ester.
Mécanisme D'action
The mechanism of action of FPTPTD is not yet fully understood. However, it is believed that the pyrazine ring of FPTPTD is able to interact with various proteins and enzymes in the body, which makes it a potential target for drug design.
Biochemical and Physiological Effects
FPTPTD has been shown to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. It has also been shown to act as an antagonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPTPTD in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various proteins and enzymes. The limitations of using FPTPTD in laboratory experiments include its low solubility in water and its potential to interact with other compounds in the environment.
Orientations Futures
Future research on FPTPTD could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug design. Additionally, further research could explore the structure-activity relationship of FPTPTD, as well as its potential to interact with other compounds in the environment. Finally, further research could explore the potential of FPTPTD to be used as a tool for diagnosing and treating various diseases.
Méthodes De Synthèse
The synthesis of FPTPTD is a two-step process. In the first step, the pyrazine ring is formed by the condensation of two molecules of 4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione with one molecule of 2-fluorophenylacetic acid. In the second step, the phenyl ring is formed by the condensation of two molecules of pyrazine with one molecule of 2-fluorophenylacetic acid.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-9-5-4-6-13(15)12-19-10-11-20(17(22)16(19)21)14-7-2-1-3-8-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMBLTXFLROUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518063.png)

![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)
![1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518075.png)